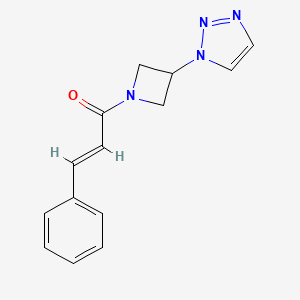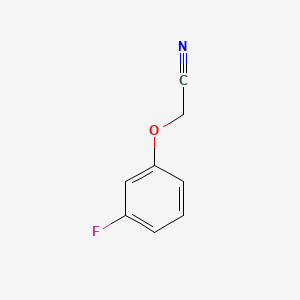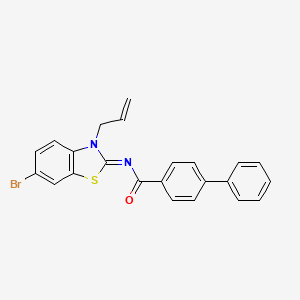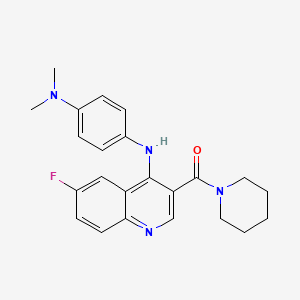
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAZ, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. TAZ is a triazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
Target of Action
It’s known that 1,2,3-triazoles, a core structure in the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This could suggest that the compound might interact with its targets through these properties.
Biochemical Pathways
1,2,3-triazoles have been applied in various fields such as agrochemistry and pharmacological chemistry . They have shown broad biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This could suggest that the compound might have good stability and potentially good bioavailability.
Result of Action
Compounds containing 1,2,3-triazole have shown a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
Given the high chemical stability of 1,2,3-triazoles , it can be inferred that the compound might be stable under various environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its high potency. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have potent anticancer, neuroprotective, and antimicrobial properties. Another advantage of using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is its stability. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a stable compound that can be stored for long periods without degradation. However, one of the limitations of using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its solubility. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a hydrophobic compound that is poorly soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one. One of the future directions is the development of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one-based drugs for the treatment of cancer, neurodegenerative diseases, and microbial infections. Another future direction is the study of the structure-activity relationship of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one and its derivatives. This can lead to the development of more potent and selective compounds. The study of the pharmacokinetics and toxicity of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is also a future direction, which can provide valuable information for the development of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one-based drugs. Finally, the study of the mode of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a future direction, which can provide insights into the molecular mechanisms underlying its biological effects.
Conclusion:
In conclusion, (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have potent anticancer, neuroprotective, and antimicrobial properties. However, its solubility can limit its use in certain experiments. The study of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a promising area of research, and there are several future directions for its study.
Métodos De Síntesis
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one can be synthesized using different methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction between 3-azido-1-propanol and propargyl ketone in the presence of copper catalyst. This method leads to the formation of a triazole ring, which is an essential component of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one. Other methods include the reaction of 1,3-diphenylprop-2-en-1-one with azide in the presence of copper catalyst, and the reaction of 3-azidoazetidine with propargyl ketone in the presence of copper catalyst.
Aplicaciones Científicas De Investigación
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been studied extensively for its potential applications in various fields. One of the most promising applications of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is in the field of cancer research. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has also been studied for its potential applications in the field of neuroscience. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has also been studied for its potential applications in the field of microbiology. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-9-8-15-16-18/h1-9,13H,10-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDZREOWMOINML-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2905888.png)
![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2905891.png)


![1-{[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2905896.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide](/img/structure/B2905898.png)



![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2905904.png)